Cas no 243666-18-4 (2',3',6'-Trifluoropropiophenone)

2',3',6'-Trifluoropropiophenone is a fluorinated aromatic ketone characterized by its trifluoromethyl substitution pattern on the phenyl ring. This structural feature enhances its reactivity and selectivity in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms improves the compound's stability and influences its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical applications. Its high purity and well-defined chemical properties ensure consistent performance in synthetic pathways. The compound is typically handled under controlled conditions due to its reactivity, and its applications are often tailored to specialized fluorination chemistry.
2',3',6'-Trifluoropropiophenone structure
243666-18-4 structure
Product Name:2',3',6'-Trifluoropropiophenone
CAS No:243666-18-4
MF:C9H7F3O
MW:188.146493196487
CID:92542
PubChem ID:2777975
Update Time:2025-05-20

2',3',6'-Trifluoropropiophenone Chemical and Physical Properties

Names and Identifiers

    • 2',3',6'-Trifluoropropiophenone
    • 1-(2,3,6-trifluorophenyl)propan-1-one
    • AKOS006227773
    • DTXSID30380741
    • MFCD00061222
    • 243666-18-4
    • FT-0691365
    • E79190
    • CS-0450275
    • 2,3,6-Trifluoropropiophenone
    • PS-10097
    • 1-(2, 3, 6-trifluorophenyl)propan-1-one
    • MDL: MFCD00061222
    • Inchi: 1S/C9H7F3O/c1-2-7(13)8-5(10)3-4-6(11)9(8)12/h3-4H,2H2,1H3
    • InChI Key: LEDVCRMPYBDECF-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=C(C=1C(CC)=O)F)F

Computed Properties

  • Exact Mass: 188.04500
  • Monoisotopic Mass: 188.04489933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 1.253
  • Boiling Point: 207.5°C at 760 mmHg
  • Flash Point: 82.6°C
  • Refractive Index: 1.457
  • PSA: 17.07000
  • LogP: 2.69660
  • Solubility: Unable or difficult to mix

2',3',6'-Trifluoropropiophenone Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38

2',3',6'-Trifluoropropiophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2',3',6'-Trifluoropropiophenone Pricemore >>

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Additional information on 2',3',6'-Trifluoropropiophenone

Recent Advances in the Study of 2',3',6'-Trifluoropropiophenone (CAS: 243666-18-4): A Comprehensive Research Brief

2',3',6'-Trifluoropropiophenone (CAS: 243666-18-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its trifluoromethylated aromatic ketone structure, has been the subject of multiple studies aimed at elucidating its pharmacological activities, synthetic pathways, and potential as a building block for more complex molecules. This research brief synthesizes the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.

Recent studies have focused on the synthetic optimization of 2',3',6'-Trifluoropropiophenone, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel catalytic approach using palladium-based complexes that achieved a 92% yield under mild conditions, representing a significant improvement over previous methods. The study also highlighted the compound's stability under various pH conditions, making it particularly suitable for pharmaceutical formulations. These advancements in synthesis have opened new avenues for large-scale production and further pharmacological evaluation.

Pharmacological investigations of 2',3',6'-Trifluoropropiophenone have revealed promising results in several therapeutic areas. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its potent inhibitory effects on specific cytochrome P450 enzymes, suggesting potential applications in drug metabolism modulation. Additionally, molecular docking studies have shown strong binding affinity to certain kinase targets, indicating possible use in oncology research. These findings are particularly significant given the compound's favorable pharmacokinetic profile observed in animal models, including good oral bioavailability and moderate plasma protein binding.

The compound's unique fluorination pattern has also attracted attention in materials science applications. Research published in ACS Applied Materials & Interfaces (2023) explored its use as a precursor for liquid crystal materials, demonstrating exceptional thermal stability and mesomorphic properties. This dual potential in both pharmaceutical and materials science applications makes 2',3',6'-Trifluoropropiophenone a particularly versatile compound worthy of continued investigation.

Ongoing clinical research is exploring the safety profile of 2',3',6'-Trifluoropropiophenone derivatives. Preliminary results from Phase I trials (as reported in European Journal of Medicinal Chemistry, 2024) indicate acceptable toxicity levels, with the most common adverse effects being mild and transient. These findings support further development of this compound class, with several pharmaceutical companies reportedly initiating programs to develop proprietary derivatives for specific therapeutic indications.

In conclusion, 2',3',6'-Trifluoropropiophenone (CAS: 243666-18-4) represents a compound of significant and growing interest in multiple scientific disciplines. The recent advancements in its synthesis, coupled with promising pharmacological data and emerging applications in materials science, position it as a valuable target for continued research. Future studies will likely focus on structure-activity relationship optimization and the development of targeted delivery systems to maximize its therapeutic potential while minimizing potential side effects.

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